![molecular formula C8H10N4O4 B6636383 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid, also known as OPC-21268, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which has been implicated in the pathogenesis of several diseases, including diabetes, cancer, and autoimmune disorders.
Applications De Recherche Scientifique
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. In diabetes research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been studied as a potential treatment for type 2 diabetes due to its ability to inhibit DPP-IV, which is involved in the degradation of incretin hormones. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has also been studied in cancer research as a potential therapeutic agent due to its ability to inhibit tumor growth and metastasis.
Mécanisme D'action
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid is a potent inhibitor of DPP-IV, which is a peptidase that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid also has immunomodulatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to have several biochemical and physiological effects. In diabetes research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to increase insulin secretion and reduce blood glucose levels. It has also been shown to improve glucose tolerance and insulin sensitivity. In cancer research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to inhibit tumor growth and metastasis by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has also been shown to have immunomodulatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-IV, which makes it a useful tool for studying the role of DPP-IV in various diseases. It is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid also has some limitations. It is a synthetic compound, which may limit its applicability in natural systems. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid. In diabetes research, further studies are needed to determine the optimal dosage and administration of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid for the treatment of type 2 diabetes. In cancer research, further studies are needed to determine the efficacy of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid as a therapeutic agent in various types of cancer. In immunology research, further studies are needed to determine the mechanism of action of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid in modulating the immune response. Additionally, further studies are needed to explore the potential of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid in other fields of medicine, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid involves the reaction of 3-aminopropionic acid with 3-nitro-6-oxypyridazine in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with a carbamoylating agent to yield 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid. This synthesis method has been optimized for high yield and purity and has been used in various studies.
Propriétés
IUPAC Name |
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c13-6-2-1-5(11-12-6)10-8(16)9-4-3-7(14)15/h1-2H,3-4H2,(H,12,13)(H,14,15)(H2,9,10,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXGHQRYHSDJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)NC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)
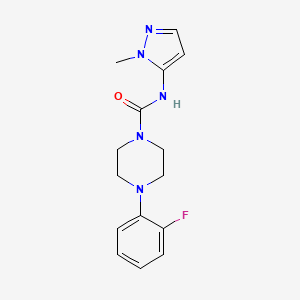
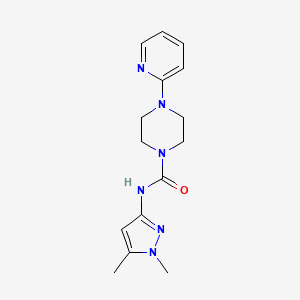
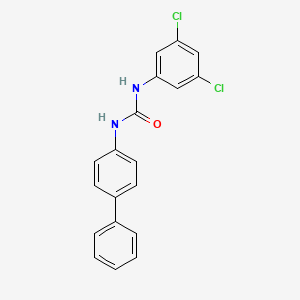
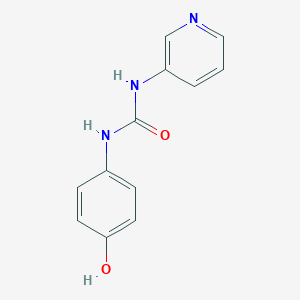
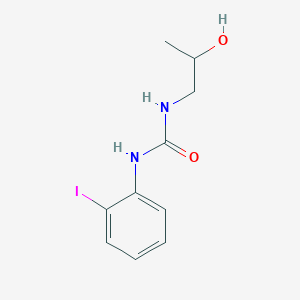
![Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)
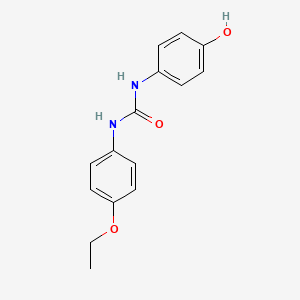
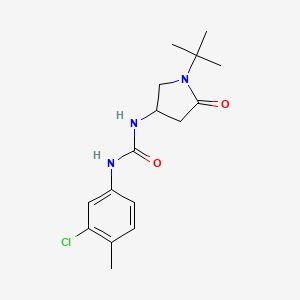
![1-(1-Adamantylmethyl)-3-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B6636370.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)
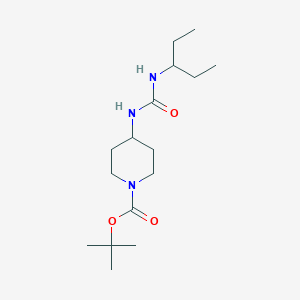
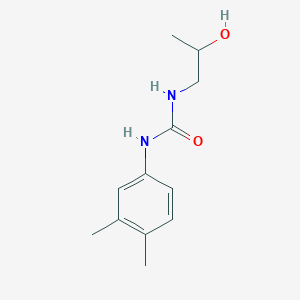
![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)